2-CYANOPYRIMIDINE-5-BORONIC ACID PINACOL ESTER

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

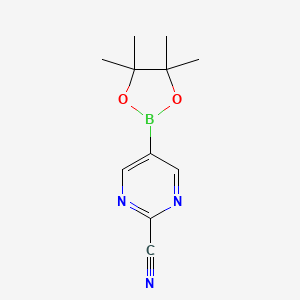

This compound possesses a well-defined molecular structure characterized by the International Union of Pure and Applied Chemistry name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile. The compound exhibits the molecular formula C11H14BN3O2 with a molecular weight of 231.06 daltons. The Chemical Abstracts Service registry number 1025708-31-9 uniquely identifies this compound in chemical databases worldwide. The structural framework consists of a pyrimidine ring system substituted at the 5-position with a pinacol boronic ester moiety and at the 2-position with a cyano group. The Simplified Molecular Input Line Entry System representation CC1(C)OB(OC1(C)C)C1=CN=C(N=C1)C#N accurately describes the connectivity pattern.

The compound crystallizes as a white solid with a melting point range of 105-106 degrees Celsius, demonstrating good thermal stability under standard laboratory conditions. Physical characterization reveals a density of 1.2 grams per cubic centimeter and a predicted boiling point of 386.5 degrees Celsius at 760 millimeters of mercury. The molecular architecture features the characteristic pinacol protecting group, which consists of a six-membered 1,3,2-dioxaborolane ring bearing four methyl substituents at the 4 and 5 positions. This protecting group configuration provides enhanced stability compared to free boronic acids while maintaining the essential reactivity required for cross-coupling applications. The pyrimidine heterocycle contributes significant electronic properties through its nitrogen atoms, which can participate in coordination chemistry and hydrogen bonding interactions.

Historical Context in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to the fundamental work on organoboron compounds dating back to the 1860s, when the first successful synthesis and isolation of a boronic acid was reported. However, the specific advancement toward pinacol boronic esters emerged much later as chemists recognized the need for more stable and synthetically useful boronic acid derivatives. The pinacol protecting group strategy revolutionized the field by providing enhanced stability toward hydrolysis and oxidation while maintaining the essential reactivity patterns required for synthetic applications. Bis(pinacolato)diboron, first developed as a stable diboron reagent, established the foundation for modern pinacol boronic ester synthesis and has shown remarkable stability toward hydrolysis and autoxidation compared to earlier boron-containing reagents.

The historical significance of pyrimidine-containing boronic esters emerges from the convergence of two major research streams: the development of robust boronic ester chemistry and the growing importance of pyrimidine derivatives in pharmaceutical applications. Organotrifluoroborate salts offered a powerful means for the isolation and utility of otherwise unstable or sensitive boronic acids and esters, particularly for heterocyclic systems. The unique challenges associated with boronic acids and esters adjacent to ring heteroatoms, including the tendency for protodeboronation and oxidation, necessitated the development of specialized synthetic approaches. Research efforts in the early 2000s established that catalytic borylation at pyrimidine positions remained challenging, with attempts at catalytic borylation at the pyrimidine carbon-6 position proving unsuccessful using conventional methodologies.

The evolution of heterocyclic boronic acid chemistry gained momentum through investigations into compounds displaying unusual binding properties. Heterocyclic boronic acids, particularly those based on pyridine structures, demonstrated novel properties in sugar binding applications, with binding constants orders of magnitude higher than previously reported values. These discoveries highlighted the unique electronic properties imparted by nitrogen-containing heterocycles to boronic acid systems. The development of this compound represents a culmination of these historical advances, combining the stability advantages of pinacol protection with the synthetic versatility of pyrimidine heterocycles and the additional functionality provided by the cyano substituent.

Role in Modern Heterocyclic Compound Research

Contemporary heterocyclic compound research has positioned this compound as a pivotal building block for advanced synthetic methodologies. The compound serves as an exemplary substrate for Suzuki-Miyaura cross-coupling reactions, which have become indispensable tools in modern pharmaceutical synthesis. Recent mechanistic studies have elucidated the role of boronic esters in transmetalation processes, revealing that pinacol boronic esters exhibit unique kinetic profiles compared to their boronic acid counterparts. Investigation of the reaction kinetics shows that pinacol boronic esters react with palladium complexes through sigmoidal kinetic profiles, suggesting that reaction products influence the rate of transmetalation. These findings indicate that complexation is crucial for the transmetalation event to take place, highlighting the sophisticated mechanistic pathways involved in modern cross-coupling chemistry.

The strategic importance of pyrimidine-containing boronic esters in drug discovery stems from the prevalence of pyrimidine motifs in pharmaceutical compounds. A significant proportion of pyrimidine-containing drugs contain a 2-amino substituent, making synthetic access to diversely substituted pyrimidines a priority for medicinal chemistry applications. The development of novel synthetic routes to carbon-4 borylated pyrimidine derivatives has addressed long-standing challenges in heterocyclic synthesis, with traditional methods relying on strong bases and often yielding low product yields due to dimerization tendencies. Modern approaches utilizing radical and homolytic functionalization of pyrimidines under photoredox catalysis and Minisci conditions provide mild and functional group tolerant alternatives to deprotonative metalation strategies.

Current research applications demonstrate the versatility of this compound in facilitating chemoselective transformations. Control of boronic acid solution speciation has emerged as a new strategy for chemoselective boronic ester synthesis, enabling the formal homologation of aryl and alkenyl boronic acid pinacol esters. The generation of new, reactive boronic esters in the presence of active palladium catalysts facilitates streamlined iterative catalytic carbon-carbon bond formation and provides methods for controlled oligomerization of sp2-hybridized boronic esters. These advances have enabled the development of sophisticated synthetic sequences where multiple boronic ester units can be selectively activated and coupled in predetermined sequences.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(5-13)15-7-8/h6-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQVHJSIJTVCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586000 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025708-31-9 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanopyrimidine-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation and Metalation

- Starting from 2-chloropyrimidine , bromination is performed at the 5-position using N-bromosuccinimide (NBS) catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) to yield 2-chloro-5-bromopyrimidine .

- The brominated intermediate is subjected to metalation by treatment with a mixed organometallic reagent tri-n-butylmagnesium lithium (n-Bu₃MgLi) , prepared in situ by adding n-butyllithium (n-BuLi) to n-butylmagnesium bromide (n-BuMgBr) at -20 to -10 °C.

- The metalated intermediate is then reacted with pinacol borate esters such as methoxyboronic acid pinacol ester or isopropoxyboronic acid pinacol ester to form 2-chloropyrimidine-5-boronic acid pinacol ester .

Reaction Conditions and Ratios:

| Step | Reagents/Conditions | Molar Ratios | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | 2-chloropyrimidine, NBS, BF₃·Et₂O | 1 : 1-1.5 : 0.05-0.3 | Room temp | Not specified | - | Mild conditions |

| Metalation & Borylation | n-BuMgBr + n-BuLi → n-Bu₃MgLi; add 2-chloro-5-bromopyrimidine, then pinacol borate ester | n-BuLi : n-BuMgBr = 2:1; 2-chloro-5-bromopyrimidine : n-Bu₃MgLi : pinacol borate ester = 1 : 0.4-0.5 : 1.1-1.5 | -20 to -10 °C, then room temp | 1 hour warm + overnight stir | 69% | GC purity >95% |

Conversion of 2-Chloro to 2-Cyano Group

- The 2-chloropyrimidine-5-boronic acid pinacol ester intermediate can be converted to the 2-cyano derivative by nucleophilic substitution with cyanide sources under controlled conditions.

- Alternatively, ammonia or ammonia methanol solutions are used for amination to form 2-aminopyrimidine derivatives, which can be further transformed to cyano derivatives by established synthetic routes (though specific cyanation steps for this compound are less documented in the provided sources).

Alternative Synthetic Routes for Related Boronic Acid Pinacol Esters

- Pd-Catalyzed Cross-Coupling: Using 2-amino-5-iodopyrimidine or 2-amino-5-bromopyrimidine with pinacol borane in the presence of palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) can yield boronic acid pinacol esters, but often requires protection of amino groups and ultra-low temperature conditions (-78 °C) with butyllithium and triisopropyl borate reagents.

- These methods involve multiple steps including protection, lithiation, borylation, and deprotection, often with lower operational simplicity and higher purification requirements.

Purification and Yield Optimization

- The described method using n-Bu₃MgLi and pinacol borate esters avoids ultra-low temperature conditions and allows continuous reaction processing.

- The final product is purified by simple recrystallization from methanol or other organic solvents (e.g., tetrahydrofuran, ethyl acetate), resulting in high purity (>95%) and good yields (~69% for intermediate).

- For 2-cyanopyridine-5-boronic acid pinacol ester, recrystallization with methanol, ethanol, isopropanol, or acetonitrile is effective, with reported yields over 73% and purity above 97%.

Summary Table of Preparation Method (Representative Example)

| Step No. | Reaction Stage | Key Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | Bromination of 2-chloropyrimidine | NBS, BF₃·Et₂O | Room temp | 1-3 hours | - | - |

| 2 | Metalation and borylation | n-BuMgBr + n-BuLi → n-Bu₃MgLi; pinacol borate | -20 to -10, then RT | 1 hour + overnight | 69 | Extraction, evaporation |

| 3 | Amination (or cyanation step) | Ammonia water or ammonia methanol solution | 80-100 | 6 hours | - | Recrystallization (methanol) |

Research Findings and Advantages

- The described synthetic route offers mild reaction conditions, avoiding the need for ultra-low temperatures and complicated protection/deprotection steps.

- It allows continuous processing, reducing operational complexity and cost.

- The purification is simplified to recrystallization, avoiding extensive chromatographic procedures.

- The method yields high-purity products suitable for further applications in pharmaceutical and organic synthesis.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The boronic ester group in 2-CYANOPYRIMIDINE-5-BORONIC ACID PINACOL ESTER can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids, which can further participate in various organic transformations.

Reduction Reactions: The cyano group can be reduced to form amines, which can be further functionalized.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

Aryl or Vinyl Derivatives: Through Suzuki-Miyaura coupling.

Boronic Acids: Through oxidation.

Amines: Through reduction of the cyano group.

Scientific Research Applications

Organic Synthesis

2-Cyanopyridine-5-boronic acid pinacol ester serves as a critical intermediate in various organic synthesis reactions. It is particularly notable for its role in Suzuki coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds that are significant in pharmaceuticals and materials science .

Table 1: Key Reactions Utilizing 2-Cyanopyridine-5-Boronic Acid Pinacol Ester

Pharmaceutical Applications

The compound has been explored as an intermediate in the synthesis of several pharmaceutical agents. Its ability to participate in cross-coupling reactions makes it valuable for developing new drugs with improved efficacy.

Case Study:

A study demonstrated the successful application of 2-cyanopyridine-5-boronic acid pinacol ester in synthesizing a novel class of CDK inhibitors. The synthesis involved multiple steps where this boronic ester facilitated the formation of key intermediates, yielding compounds with significant biological activity .

Agrochemical Development

In the agrochemical sector, this compound is utilized to develop herbicides and pesticides. Its reactivity allows for the modification of existing agrochemical frameworks, leading to enhanced efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of 2-CYANOPYRIMIDINE-5-BORONIC ACID PINACOL ESTER primarily involves its role as a boronic ester. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and catalysis. The cyano group can also participate in various nucleophilic addition reactions, further expanding its utility.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of 2-cyanopyrimidine-5-boronic acid pinacol ester and analogous compounds:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound enhances electrophilicity at the boronic ester site, accelerating transmetallation in Suzuki couplings. This contrasts with amino- or methoxy-substituted analogs (e.g., 2-amino-4-methoxypyrimidine derivatives), where electron-donating groups reduce reactivity but improve regioselectivity .

- Steric Effects: Bulky substituents, such as BOC-piperazine (), hinder coupling efficiency due to steric hindrance, whereas smaller groups like -CN or -CF₃ maintain high reactivity .

Physicochemical Properties

- Solubility: Amino and methoxy substituents (e.g., 2-amino-4-methoxypyrimidine) increase polarity and aqueous solubility, while -CN and -CF₃ groups reduce solubility in polar solvents .

- Stability: The pinacol ester moiety universally enhances stability against protodeboronation. However, electron-withdrawing groups (-CN, -CF₃) further stabilize the boronic ester against hydrolysis compared to electron-donating substituents .

Biological Activity

2-Cyanopyrimidine-5-boronic acid pinacol ester is a derivative of boronic acid that has garnered attention due to its utility in organic synthesis and potential biological applications. This compound is particularly noted for its role in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds in pharmaceuticals and agrochemicals. Recent studies have begun to elucidate its biological activity, particularly in the context of cancer therapy and antimicrobial properties.

- Chemical Formula : CHBNO

- Molecular Weight : 231.06 g/mol

- Melting Point : 105°C to 106°C

- Solubility : Slightly soluble in water

This compound functions primarily through its interactions with biological molecules, including enzymes and receptors. Its boronic acid moiety allows for reversible covalent bonding with diols, which is instrumental in modulating various biochemical pathways.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. A study investigating related boronic compounds demonstrated significant cytotoxic effects against prostate cancer cells (PC-3) while exhibiting lower toxicity towards healthy fibroblast cells (L929). Specifically, concentrations of 5 µM led to a reduction in cancer cell viability to approximately 33%, compared to 71% viability in healthy cells .

Antimicrobial Properties

The antimicrobial efficacy of 2-cyanopyrimidine derivatives has been explored against various pathogens. In vitro studies revealed that certain boronic acid derivatives exhibited inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest that the compound may play a role in developing new antimicrobial agents .

Enzyme Inhibition

The compound is also noted for its inhibitory action on cysteine proteases, particularly cathepsin K, which is implicated in bone resorption and osteoporosis. The IC50 value for this inhibition is reported to be 170 nM, indicating a potent interaction that could be leveraged for therapeutic applications .

Case Studies

Q & A

Q. What are the key synthetic routes for preparing 2-cyanopyrimidine-5-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated pyrimidine precursors. For example, a bromo- or chloro-substituted pyrimidine intermediate undergoes borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . Subsequent functionalization with a cyano group may involve nucleophilic substitution or cyanation reagents like CuCN. Purification is often achieved via column chromatography or recrystallization, with characterization by ¹H/¹³C NMR, mass spectrometry, and HPLC .

Q. How should researchers handle and store this compound to ensure stability?

Due to the hydrolytic sensitivity of boronic esters, the compound must be stored under inert conditions (argon or nitrogen atmosphere) at low temperatures (0–6°C) to prevent degradation . Use anhydrous solvents (e.g., THF, DMF) during reactions. Monitor stability via UV-vis spectroscopy, as boronic esters show characteristic absorbance changes upon hydrolysis (e.g., loss of λmax at ~290 nm and emergence of new peaks at ~405 nm in aqueous H₂O₂) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block for Suzuki-Miyaura couplings to introduce pyrimidine scaffolds into complex molecules. The cyano group enhances electronic diversity, enabling applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., conjugated polymers). The boronic ester moiety facilitates regioselective cross-coupling with aryl/heteroaryl halides .

Advanced Research Questions

Q. How can competing reactivity between the cyano and boronic ester groups be managed during cross-coupling?

The cyano group is generally stable under Suzuki-Miyaura conditions but may require optimization of reaction parameters:

- Catalyst selection : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to suppress side reactions.

- Temperature control : Lower temperatures (e.g., 60–80°C) minimize cyanide displacement.

- Additives : Include silver salts (Ag₂O) to sequester halides and improve coupling efficiency .

Validate product integrity via LC-MS and 2D NMR (e.g., HSQC, HMBC) to confirm retention of the cyano group .

Q. What strategies address low yields in couplings involving sterically hindered partners?

- Microwave-assisted synthesis : Enhances reaction rates and yields by providing uniform heating.

- Pre-activation : Convert the boronic ester to the more reactive trifluoroborate salt using KHF₂.

- Solvent effects : Use polar aprotic solvents (e.g., DME) to improve solubility of bulky substrates .

Monitor reaction progress via TLC or in situ IR spectroscopy to identify kinetic bottlenecks .

Q. How does the electronic nature of the pyrimidine ring influence coupling efficiency?

The electron-withdrawing cyano group deactivates the pyrimidine ring, slowing transmetallation. To counteract this:

- Base optimization : Stronger bases (e.g., Cs₂CO₃) accelerate the catalytic cycle.

- Co-catalysts : Additives like Cu(I) iodide enhance Pd turnover .

Comparative studies with analogues (e.g., 2-fluoropyrimidine-5-boronic acid pinacol ester) show that electron-deficient rings require longer reaction times (24–48 hrs) .

Methodological Notes

- Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish between the boronic ester and its hydrolyzed acid form.

- Contradictions : suggests rapid H₂O₂-mediated hydrolysis, while other studies (e.g., ) emphasize stability in anhydrous conditions. Always validate stability under specific experimental conditions.

- Advanced Techniques : Employ computational methods (DFT) to predict reaction pathways and optimize catalyst-substrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.